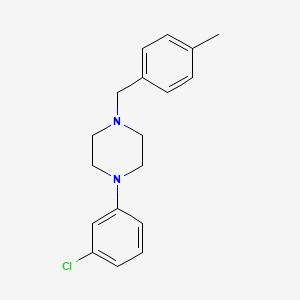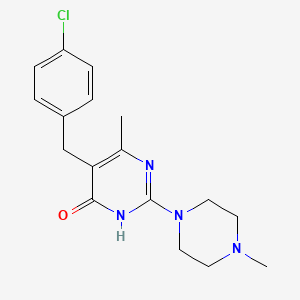![molecular formula C19H15BrN2OS B6138015 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide (BBT) is a synthetic compound that has been extensively studied for its potential therapeutic properties. BBT belongs to the class of thiazole derivatives, which have been found to exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. In
Wirkmechanismus
The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide is not fully understood. However, it has been proposed that N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide induces apoptosis in cancer cells by activating the caspase pathway. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been found to have anti-inflammatory and antimicrobial properties. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide. One area of research is the development of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide, which could lead to the development of new therapies for cancer and other diseases. In addition, the potential use of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the potential side effects of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide should be further characterized to ensure its safety for use in humans.
Synthesemethoden
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide can be synthesized by a multistep process involving the reaction of 2-aminothiazole with 4-bromobenzyl chloride to form 5-(4-bromobenzyl)-2-aminothiazole. This intermediate is then reacted with phenylacrylic acid to form N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide. The synthesis of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been shown to have anti-inflammatory and antimicrobial properties. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c20-16-9-6-15(7-10-16)12-17-13-21-19(24-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBNXZJRUFGXFS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B6137934.png)
![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
